Structural Differentiation: Isopropoxypropyl-Ethyl-Benzamide Scaffold vs. Published Sulfamoyl Benzamide h-NTPDase Inhibitors
The target compound possesses a distinct three-part architecture: (i) an N-(3-isopropoxypropyl)sulfamoyl group, (ii) an ethyl linker between the sulfamoyl sulfur and the benzamide nitrogen, and (iii) an unsubstituted benzamide cap. In contrast, the most potent published sulfamoyl benzamide h-NTPDase inhibitors from Zaigham et al. (2023) feature either a morpholine-carboxamide or cyclopropyl-sulfamoyl moiety directly attached to a substituted benzene ring, lacking both the ethyl linker and the isopropoxypropyl ether chain [1]. The isopropoxypropyl group introduces two hydrogen-bond acceptor sites (ether oxygen and sulfamoyl oxygen) and increased rotatable bond count (approximately 10 vs. 4–6 for published leads), which is predicted to alter conformational sampling and target-binding kinetics. No direct head-to-head bioactivity comparison between this compound and the published leads is available in the open literature.
| Evidence Dimension | Key structural features differentiating target from published sulfamoyl benzamide h-NTPDase inhibitors |
|---|---|
| Target Compound Data | 3-part architecture: isopropoxypropyl-sulfamoyl + ethyl linker + benzamide; MW 328.4; formula C15H24N2O4S; ~10 rotatable bonds |
| Comparator Or Baseline | Compound 2d: 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (MW 275.71). Compound 3i: N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (MW ~500). Compound 3f: N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide. None contain the ethyl linker or isopropoxypropyl ether. |
| Quantified Difference | Ethyl linker present (absent in all published leads); isopropoxypropyl ether chain present (absent in all published leads); MW differs by 53–172 Da |
| Conditions | Structural comparison based on published synthetic schemes and characterization data from RSC Advances 2023 |
Why This Matters
The ethyl linker and isopropoxypropyl group are unique structural features not represented in any published h-NTPDase inhibitor SAR series, meaning this compound probes chemical space inaccessible to existing tool compounds.
- [1] Zaigham ZH, Ullah S, Pelletier J, Sévigny J, Iqbal J, Hassan A. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Adv. 2023;13(30):20909-20915. doi:10.1039/d3ra03874b. View Source
